molecular formula C23H15NO7 B11158135 5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one

5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B11158135
M. Wt: 417.4 g/mol
InChI Key: LVWJOCFSQBHVFE-UHFFFAOYSA-N
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Description

5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique structure, which includes a chromen-4-one core, a phenyl group, and a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-3-nitroacetophenone, which is then subjected to a series of reactions to introduce the chromen-4-one core and the phenyl group. The reaction conditions often involve the use of metal catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green synthesis methods, which minimize the use of hazardous chemicals and reduce waste, are also being explored .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group can produce an amino derivative .

Scientific Research Applications

5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenyl-4H-chromen-4-one stands out due to its unique combination of functional groups and its chromen-4-one core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H15NO7

Molecular Weight

417.4 g/mol

IUPAC Name

5-hydroxy-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C23H15NO7/c25-18-10-17(30-13-20(27)15-7-4-8-16(9-15)24(28)29)11-22-23(18)19(26)12-21(31-22)14-5-2-1-3-6-14/h1-12,25H,13H2

InChI Key

LVWJOCFSQBHVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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